Gpsvfplapssk-13C6
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Overview
Description
Gpsvfplapssk-13C6: is a 13C-labeled version of the peptide Gpsvfplapssk. This peptide is an IgG1 signature peptide of anti-SARS-CoV-2 antibodies. It is primarily used for the quantification and specific isolation of anti-SARS-CoV-2 antibodies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Gpsvfplapssk-13C6 involves the incorporation of stable heavy isotopes of carbon (13C) into the peptide structure. This is typically achieved through solid-phase peptide synthesis (SPPS), where the peptide is assembled step-by-step on a solid support. The 13C-labeled amino acids are incorporated at specific positions during the synthesis .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and high-throughput production of the labeled peptide. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions: Gpsvfplapssk-13C6 primarily undergoes reactions typical of peptides, such as hydrolysis and enzymatic cleavage. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can hydrolyze the peptide bonds.
Enzymatic Cleavage: Proteases such as trypsin can cleave the peptide at specific sites
Major Products Formed:
Hydrolysis Products: Smaller peptide fragments or individual amino acids.
Enzymatic Cleavage Products: Specific peptide fragments depending on the cleavage site
Scientific Research Applications
Gpsvfplapssk-13C6 has several scientific research applications, including:
Quantification of Anti-SARS-CoV-2 Antibodies: Used in mass spectrometry-based assays to quantify specific antibodies in human serum
Pharmacokinetic Studies: Utilized as a tracer in drug development to study the pharmacokinetics and metabolic profiles of drugs
Biological Research: Employed in studies involving the immune response to SARS-CoV-2
Mechanism of Action
Gpsvfplapssk-13C6 functions as a tracer peptide for the quantification of anti-SARS-CoV-2 antibodies. It binds specifically to the IgG1 antibodies, allowing for their isolation and quantification using mass spectrometry. The incorporation of 13C isotopes enhances the accuracy and sensitivity of the detection .
Comparison with Similar Compounds
Gpsvfplapssk: The non-labeled version of the peptide.
Other Isotope-Labeled Peptides: Peptides labeled with other stable isotopes such as 15N or deuterium
Uniqueness: Gpsvfplapssk-13C6 is unique due to its specific application in quantifying anti-SARS-CoV-2 antibodies. The incorporation of 13C isotopes provides enhanced sensitivity and accuracy in mass spectrometry-based assays, making it a valuable tool in both research and clinical settings .
Properties
Molecular Formula |
C55H87N13O16 |
---|---|
Molecular Weight |
1192.3 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino](1,2,3,4,5,6-13C6)hexanoic acid |
InChI |
InChI=1S/C55H87N13O16/c1-30(2)24-35(45(73)58-32(5)53(81)67-22-12-18-41(67)51(79)63-38(28-70)47(75)62-37(27-69)46(74)59-34(55(83)84)16-9-10-20-56)60-50(78)42-19-13-23-68(42)54(82)36(25-33-14-7-6-8-15-33)61-52(80)44(31(3)4)65-48(76)39(29-71)64-49(77)40-17-11-21-66(40)43(72)26-57/h6-8,14-15,30-32,34-42,44,69-71H,9-13,16-29,56-57H2,1-5H3,(H,58,73)(H,59,74)(H,60,78)(H,61,80)(H,62,75)(H,63,79)(H,64,77)(H,65,76)(H,83,84)/t32-,34-,35-,36-,37-,38-,39-,40-,41-,42-,44-/m0/s1/i9+1,10+1,16+1,20+1,34+1,55+1 |
InChI Key |
JJSLDOHLCAWNSF-UKMKZEMJSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[13C@@H]([13CH2][13CH2][13CH2][13CH2]N)[13C](=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@@H]4CCCN4C(=O)CN |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C4CCCN4C(=O)CN |
Origin of Product |
United States |
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